molecular formula C8H8BrNO2 B8503551 3-bromo-4-hydroxy-N-methylbenzamide

3-bromo-4-hydroxy-N-methylbenzamide

Cat. No. B8503551
M. Wt: 230.06 g/mol
InChI Key: GUEOCUQPLBCZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-4-hydroxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-hydroxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-4-hydroxy-N-methylbenzamide

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

GUEOCUQPLBCZMX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-hydroxybenzoic acid (Commercial eg Aldrich) (2.0 g), EDC (2.65 g), HOBT (1.41 g) and TEA (6.2 ml) in DCM (60 ml) was added methylamine hydrochloride (1.87 g). This was stirred at 25-30 C. for 16 h. The solvent was removed under reduced pressure. The residue was dissolved in water and extracted with ethyl acetate. The organics were dried (sodium sulphate) and concentrated in vacuo to yield the title compound, 0.57 g
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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